4-Aminobenzene-1,3-disulfonic acid is a chemical compound that serves as a core structure for various derivatives with significant pharmacological activities. The derivatives of this compound have been explored for their potential in treating arrhythmias and as inhibitors of carbonic anhydrase, which is associated with tumor growth. The research on these derivatives has led to the development of compounds with promising therapeutic applications.
The derivatives of 4-aminobenzene-1,3-disulfonic acid have found applications in the field of cardiology, particularly in the development of antiarrhythmic drugs. The promising results from compounds like WAY-123,398 suggest potential for these derivatives in the treatment of life-threatening arrhythmias, with the advantage of good oral bioavailability and favorable hemodynamic profiles1.
In oncology, the synthesized halogen-containing N-substituted-4-aminobenzenesulfonamides represent a new class of selective inhibitors targeting tumor-associated carbonic anhydrase isoforms. These compounds offer a novel approach to cancer therapy, potentially leading to the development of drugs that can selectively inhibit enzymes involved in tumor growth and metastasis. The specificity of these inhibitors for tumor-associated isoforms could minimize side effects and improve therapeutic outcomes for cancer patients2.
The substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides derived from 4-aminobenzene-1,3-disulfonic acid exhibit Class III antiarrhythmic activity. These compounds act by blocking the delayed rectifier potassium current (IK) in isolated myocytes, which is crucial for the regulation of the heart's electrical activity. By inhibiting this current, the compounds can prolong the action potential duration, thereby preventing arrhythmias. One such compound, identified as WAY-123,398, has demonstrated potent effects in increasing the ventricular fibrillation threshold and restoring sinus rhythm in anesthetized dogs, without affecting conduction1.
In the realm of cancer research, halogen-containing N-substituted-4-aminobenzenesulfonamides have been synthesized and shown to inhibit human carbonic anhydrase isoforms, particularly those associated with tumors, such as hCA IX and XII. These inhibitors likely interact with the enzyme at the coumarin-binding site, which is distinct from the active site where primary sulfonamide inhibitors bind. The presence of fluorine atoms in these compounds enhances their inhibitory effect, with several chlorinated derivatives emerging as selective nanomolar inhibitors of tumor-associated isoforms2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6